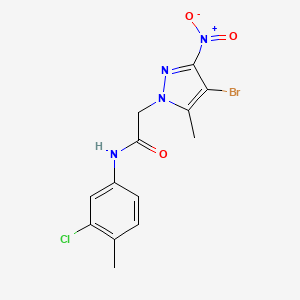![molecular formula C17H11ClN6O3 B11072852 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(6-cyano-1,3-benzodioxol-5-yl)acetamide](/img/structure/B11072852.png)
2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(6-cyano-1,3-benzodioxol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrazole ring, a chlorophenyl group, and a benzodioxole moiety, making it a unique structure with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE typically involves multiple steps, including the formation of the tetrazole ring and the coupling of various functional groups. Common synthetic routes may include:
Formation of Tetrazole Ring: This can be achieved through the reaction of an azide with a nitrile under acidic or basic conditions.
Coupling Reactions: The chlorophenyl and benzodioxole groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Final Assembly: The final step involves the coupling of the tetrazole ring with the chlorophenyl and benzodioxole moieties under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Wirkmechanismus
The mechanism of action of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[5-(2-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE
- 2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE
- 2-[5-(2-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE
Uniqueness
The uniqueness of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H11ClN6O3 |
|---|---|
Molekulargewicht |
382.8 g/mol |
IUPAC-Name |
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(6-cyano-1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C17H11ClN6O3/c18-12-4-2-1-3-11(12)17-21-23-24(22-17)8-16(25)20-13-6-15-14(26-9-27-15)5-10(13)7-19/h1-6H,8-9H2,(H,20,25) |
InChI-Schlüssel |
HVZWOZIAMBKSPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)NC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Bromophenyl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11072780.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11072783.png)
![4,4,6-trimethyl-4H-[1,3]dioxolo[4,5-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11072790.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B11072792.png)
![2-Furancarboxamide, N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-](/img/structure/B11072793.png)
![4-bromo-2-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]phenol](/img/structure/B11072794.png)
![N-(2-fluorophenyl)-2-{(2Z)-3-[2-(2-fluorophenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B11072795.png)
![2,6-Dimorpholino-9-thiabicy-clo[3.3.1]nonane](/img/structure/B11072797.png)
![[1,3,4]Thiadiazolo[2,3-c][1,2,4]triazin-4-one, 3-tert-butyl-7-(4-chlorobenzylsulfanyl)-](/img/structure/B11072800.png)
![methyl 4-[({(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11072801.png)


![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B11072827.png)
